molecular formula C7H13N3O2S B1299993 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid CAS No. 247109-16-6

4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid

Cat. No.: B1299993
CAS No.: 247109-16-6
M. Wt: 203.26 g/mol
InChI Key: VBMQYMHDBZIRNJ-UHFFFAOYSA-N
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Description

4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. The presence of the thioxo group and the butanoic acid moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3,5-triazine derivatives with thiourea and butanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The mixture is heated to a temperature range of 70-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the product. Microwave irradiation, in particular, has been shown to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid involves its interaction with specific molecular targets. The thioxo group can form strong interactions with metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with enzymes or proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid is unique due to the presence of both the thioxo group and the butanoic acid moiety

Properties

IUPAC Name

4-(4-sulfanylidene-1,3,5-triazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c11-6(12)2-1-3-10-4-8-7(13)9-5-10/h1-5H2,(H,11,12)(H2,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMQYMHDBZIRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210365
Record name Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-16-6
Record name Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-thioxo-1,3,5-triazine-1(2H)-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Reactant of Route 2
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Reactant of Route 3
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Reactant of Route 4
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Reactant of Route 5
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
Reactant of Route 6
4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid

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